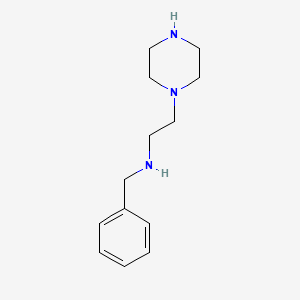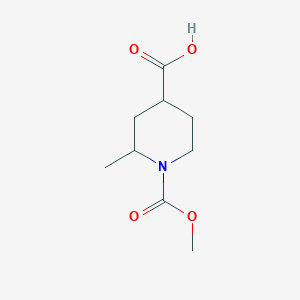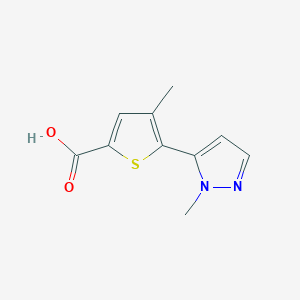
N,N-diallyl-6-chloropyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-6-chloropyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in the development of pharmaceuticals, agrochemicals, and other industrial applications. The presence of both chloro and diallylamino groups in the pyridazine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-6-chloropyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with diallylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N,N-diallyl-6-chloropyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The diallylamino group can undergo oxidation to form N-oxides or reduction to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridazines.
Oxidation Products: N-oxides of the diallylamino group.
Reduction Products: Secondary amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
N,N-diallyl-6-chloropyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N,N-diallyl-6-chloropyridazin-3-amine involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The diallylamino group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-ethylaminopyridazine
- 3-Chloro-6-hydrazinopyridazine
- 3-Chloro-6-pyrazolylpyridazine
Uniqueness
N,N-diallyl-6-chloropyridazin-3-amine is unique due to the presence of both chloro and diallylamino groups, which provide a combination of reactivity and binding properties not commonly found in other pyridazine derivatives. This makes it a versatile compound for various chemical and biological applications.
Properties
Molecular Formula |
C10H12ClN3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
6-chloro-N,N-bis(prop-2-enyl)pyridazin-3-amine |
InChI |
InChI=1S/C10H12ClN3/c1-3-7-14(8-4-2)10-6-5-9(11)12-13-10/h3-6H,1-2,7-8H2 |
InChI Key |
ZEGCQICQMIAVBO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetic acid, [(4-hydroxyphenyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B8761690.png)










